{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
The compound {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE is a complex organic molecule that features an isoxazole ring, a phenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through a (3+2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) . The reaction conditions usually involve the use of hydroxylamine and α,β-unsaturated carbonyl compounds.
For the industrial production of this compound, a catalyst-free and microwave-assisted one-pot method has been reported, which involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . This method is advantageous due to its efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions, leading to the formation of oxazoles.
Reduction: The nitro groups on the isoxazole ring can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of oxazoles.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
The compound {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-4-METHYLPIPERIDINE OXALATE
- 5-BROMO-1-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2(1H)-PYRIDINONE
- N-(4-[(3,4-DIMETHYL-5-ISOXAZOLYL)AMINO]SULFONYL)PHENYL)-3,5-DINITROBENZAMIDE
Uniqueness
The uniqueness of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the isoxazole and piperazine moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C28H29N3O3 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H29N3O3/c1-20-27(21(2)34-29-20)19-33-25-12-10-23(11-13-25)28(32)31-16-14-30(15-17-31)18-24-8-5-7-22-6-3-4-9-26(22)24/h3-13H,14-19H2,1-2H3 |
InChI Key |
FGACAPUBIWEJLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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